XLR11 6-hydroxyindole metabolite

Forensic Toxicology Synthetic Cannabinoid Analysis LC-MS/MS Quantitation

Forensic toxicology laboratories face a critical gap: parent XLR11 is often undetectable in urine due to rapid metabolism, compromising evidentiary drug testing. This certified reference standard (≥95% purity) directly resolves this challenge: • Detected in ~22% of authentic user urine samples at 4.8-51.7 ng/mL, providing a validated confirmatory marker complementary to the N-4-hydroxypentyl metabolite • Enables unambiguous LC-MS/MS identification via distinct MRM transitions and defined λmax (213, 247, 291 nm) • Supplied as a crystalline solid with full solubility data (DMF, DMSO, EtOH: 30 mg/mL) for immediate method integration and forensic spectral library development

Molecular Formula C21H28FNO2
Molecular Weight 345.4 g/mol
CAS No. 1630022-98-8
Cat. No. B592965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXLR11 6-hydroxyindole metabolite
CAS1630022-98-8
Synonyms5-fluoro UR-144 6-hydroxyindole metabolite
Molecular FormulaC21H28FNO2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C
InChIInChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3
InChIKeyOZGNIKIHSWKZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XLR11 6-hydroxyindole metabolite (CAS 1630022-98-8) — Certified Analytical Reference Standard for Forensic Toxicology


XLR11 6-hydroxyindole metabolite (CAS 1630022-98-8; synonym: 5-fluoro UR-144 6-hydroxyindole metabolite) is a monohydroxylated phase I urinary metabolite of the synthetic cannabinoid XLR11 (5F-UR-144) . The compound is supplied as an analytical reference standard with certified purity ≥95% (crystalline solid formulation; MW 345.5; solubility in DMF: 30 mg/mL, DMSO: 30 mg/mL, ethanol: 30 mg/mL) and is intended exclusively for forensic and research applications . As an expected minor urinary metabolite of XLR11, this standard enables the positive identification and quantitative confirmation of XLR11 exposure in biological matrices when used in validated LC-MS/MS workflows [1].

Why XLR11 6-hydroxyindole metabolite Cannot Be Substituted with Other XLR11 or UR-144 Metabolite Standards in Forensic Confirmation


XLR11 undergoes extensive phase I metabolism, generating multiple hydroxylated, carboxylated, and N-dealkylated species that exhibit distinct chromatographic retention, ionization efficiency, and abundance profiles in authentic human urine [1]. In a validated 2024 study of 50 authentic urine specimens from suspected drug users, XLR11-6-hydroxyindole metabolite was detected in 11 samples at concentrations ranging from 4.8 to 51.7 ng/mL, whereas the structurally distinct XLR11-N-4-hydroxypentyl metabolite was detected in 24 samples at 4.5 to 57.2 ng/mL, and the parent XLR11 was detected in only 4 samples at 2.14 to 4.5 ng/mL [2]. Substituting the 6-hydroxyindole standard with an alternative metabolite standard would compromise both qualitative identification (due to distinct MRM transitions) and quantitative accuracy (due to differing matrix effects and recovery characteristics), rendering the analytical method scientifically indefensible for evidentiary purposes [1].

Quantitative Differentiation of XLR11 6-hydroxyindole metabolite vs. XLR11 Parent Compound and Major Metabolites


Detection Frequency in Authentic Urine: 6-Hydroxyindole Metabolite vs. Parent XLR11

In a 2024 validated LC-MS/MS study analyzing 50 authentic urine samples from suspected synthetic cannabinoid users, XLR11-6-hydroxyindole metabolite was detected in 11 out of 50 samples (22% detection frequency), whereas the parent compound XLR11 was detected in only 4 out of 50 samples (8% detection frequency). The parent XLR11 was found at low concentrations (2.14 to 4.5 ng/mL), limiting its utility as a primary biomarker [1].

Forensic Toxicology Synthetic Cannabinoid Analysis LC-MS/MS Quantitation

Comparative Abundance in Urine: 6-Hydroxyindole vs. N-4-Hydroxypentyl Metabolite

Within the same 50-sample cohort, XLR11-6-hydroxyindole metabolite exhibited a detection frequency of 22% (11/50 samples) with a concentration range of 4.8 to 51.7 ng/mL, whereas the N-4-hydroxypentyl metabolite was detected in 48% (24/50 samples) with a concentration range of 4.5 to 57.2 ng/mL. The maximum observed concentrations were comparable between the two metabolites (51.7 ng/mL vs. 57.2 ng/mL, respectively), but the detection frequency of the 6-hydroxyindole metabolite was approximately 2.2× lower [1].

Forensic Toxicology Metabolite Quantitation Biomarker Selection

Method Validation Performance Metrics: LOD and LLOQ for XLR11-6-Hydroxyindole Metabolite

The validated LC-MS/MS method for simultaneous determination of five UR-144 and XLR-11 metabolites in human urine achieved a low limit of detection (LOD) ranging from 0.05 to 0.15 ng/mL across all analytes and a low limit of quantitation (LLOQ) of 1.0 ng/mL. Linear coefficients of determination (R²) ranged from 0.9914 to 0.9988. The method was validated according to FDA guidelines using 55 total urine samples [1].

Analytical Method Validation LC-MS/MS Forensic Chemistry

Standardized Purity and Formulation for Reproducible Forensic Quantitation

The XLR11 6-hydroxyindole metabolite analytical standard is supplied with certified purity ≥95% in a crystalline solid formulation. Solubility is established at 30 mg/mL in DMF, DMSO, and ethanol, with a λmax of 213, 247, and 291 nm for spectrophotometric verification. The product is stored at -20°C with a stated stability of ≥5 years .

Analytical Reference Material Quality Control Forensic Standards

Forensic and Research Applications for XLR11 6-hydroxyindole metabolite Analytical Standard


Urinary Biomarker Confirmation in Suspected XLR11 Exposure Cases

The standard is used as a certified reference material for qualitative identification and quantitative confirmation of XLR11-6-hydroxyindole metabolite in human urine specimens via LC-MS/MS. As demonstrated in a 2024 validation study, the metabolite is detectable in approximately 22% of authentic urine samples from XLR11 users at concentrations up to 51.7 ng/mL, providing a complementary confirmatory marker to the N-4-hydroxypentyl metabolite [1]. This application is essential for forensic toxicology laboratories conducting evidentiary drug testing where parent XLR11 is often undetectable due to rapid metabolism [1].

Method Development and Validation for Multi-Analyte SCRA Panels

The standard is incorporated into multi-analyte LC-MS/MS methods for simultaneous determination of synthetic cannabinoid receptor agonist (SCRA) metabolites in urine. The 2024 Dang et al. study validated a method covering five metabolites of UR-144 and XLR-11, achieving LOD values of 0.05–0.15 ng/mL and LLOQ of 1.0 ng/mL, with linearity R² ranging from 0.9914 to 0.9988 [1]. Inclusion of the 6-hydroxyindole metabolite standard enables comprehensive method validation that meets FDA guidance requirements for forensic analytical procedures [1].

Mass Spectral Library Construction and Reference Database Expansion

The certified reference standard supports the generation of high-resolution mass spectral data (GC-MS and LC-MS/MS) for inclusion in forensic spectral libraries. The standard's defined physicochemical properties—including λmax (213, 247, 291 nm), molecular weight (345.5), and SMILES/InChI identifiers—enable unambiguous compound identification in spectral matching workflows . This application is critical for laboratories developing in-house spectral databases to identify emerging synthetic cannabinoid metabolites .

Pharmacokinetic and Metabolic Pathway Elucidation Studies

As a characterized monohydroxylated metabolite of XLR11, the standard serves as a reference for in vitro and in vivo studies investigating the metabolic fate of XLR11 and structurally related synthetic cannabinoids. While the biological and toxicological properties of this metabolite have not been fully evaluated, its availability as an analytical standard enables research into excretion kinetics, detection windows, and metabolic pathway mapping [2].

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